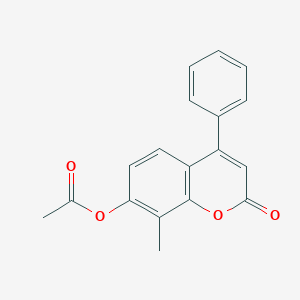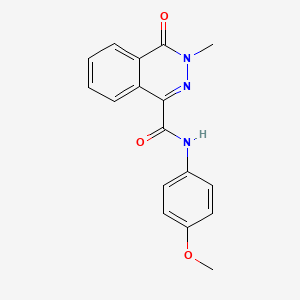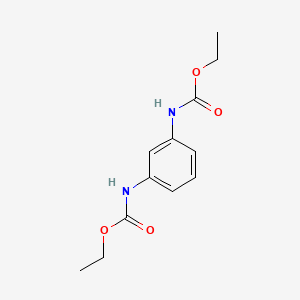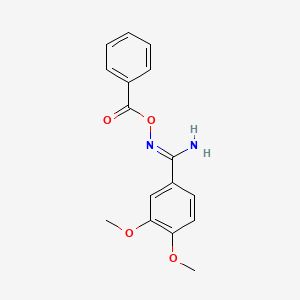
4-tert-butyl-N-(2-methoxybenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-(2-methoxybenzyl)benzamide, also known as BMB, is a compound that has gained attention in the scientific community due to its potential applications in drug development. Its unique chemical structure makes it a promising candidate for further research and investigation. In
作用機序
The mechanism of action of 4-tert-butyl-N-(2-methoxybenzyl)benzamide involves its ability to bind to the ATP-binding site of PKC and HSP90, inhibiting their activity. This leads to a decrease in cancer cell growth and survival, as these proteins play a crucial role in cancer cell signaling and survival pathways. 4-tert-butyl-N-(2-methoxybenzyl)benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
4-tert-butyl-N-(2-methoxybenzyl)benzamide has been shown to have a variety of biochemical and physiological effects, including inhibition of PKC and HSP90 activity, induction of apoptosis in cancer cells, and inhibition of cancer cell growth and survival. 4-tert-butyl-N-(2-methoxybenzyl)benzamide has also been found to have low toxicity in normal cells, making it a promising candidate for further investigation as an anti-cancer agent.
実験室実験の利点と制限
One advantage of 4-tert-butyl-N-(2-methoxybenzyl)benzamide is its high purity and yield, which makes it easy to work with in lab experiments. 4-tert-butyl-N-(2-methoxybenzyl)benzamide is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of 4-tert-butyl-N-(2-methoxybenzyl)benzamide is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, further studies are needed to determine the optimal dosage and administration of 4-tert-butyl-N-(2-methoxybenzyl)benzamide for its anti-cancer effects.
将来の方向性
There are several future directions for research on 4-tert-butyl-N-(2-methoxybenzyl)benzamide. One area of interest is the development of 4-tert-butyl-N-(2-methoxybenzyl)benzamide as an anti-cancer agent, either alone or in combination with other drugs. Further studies are needed to determine the optimal dosage and administration of 4-tert-butyl-N-(2-methoxybenzyl)benzamide for its anti-cancer effects. Additionally, the mechanism of action of 4-tert-butyl-N-(2-methoxybenzyl)benzamide on PKC and HSP90 needs to be further elucidated to fully understand its anti-cancer effects. Another area of interest is the potential applications of 4-tert-butyl-N-(2-methoxybenzyl)benzamide in other diseases and conditions, such as neurodegenerative disorders and inflammatory diseases. Further studies are needed to explore the potential of 4-tert-butyl-N-(2-methoxybenzyl)benzamide in these areas.
合成法
The synthesis of 4-tert-butyl-N-(2-methoxybenzyl)benzamide involves a series of chemical reactions, starting with the reaction of 2-methoxybenzylamine with 4-tert-butylbenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 4-tert-butyl-N-(2-methoxybenzyl)benzamide. The synthesis process has been optimized to yield high purity and high yield of 4-tert-butyl-N-(2-methoxybenzyl)benzamide.
科学的研究の応用
4-tert-butyl-N-(2-methoxybenzyl)benzamide has been found to have potential applications in drug development due to its ability to inhibit certain enzymes and proteins. Specifically, 4-tert-butyl-N-(2-methoxybenzyl)benzamide has been shown to inhibit the activity of protein kinase C (PKC) and heat shock protein 90 (HSP90), both of which are involved in cancer cell growth and survival. 4-tert-butyl-N-(2-methoxybenzyl)benzamide has also been found to inhibit the growth of certain cancer cells in vitro and in vivo, making it a promising candidate for further investigation as an anti-cancer agent.
特性
IUPAC Name |
4-tert-butyl-N-[(2-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)16-11-9-14(10-12-16)18(21)20-13-15-7-5-6-8-17(15)22-4/h5-12H,13H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMJLMBZCAVOSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(2-methoxybenzyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779067.png)
![2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5779070.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5779076.png)



![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B5779120.png)
![4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5779125.png)
![4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5779128.png)
![methyl 2-hydroxy-3,5-bis[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate](/img/structure/B5779136.png)

![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5779152.png)
![4-chloro-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5779157.png)
![1-(2,4-dimethoxybenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5779161.png)